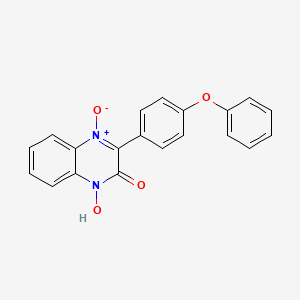
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide, also known as PQQ, is a redox cofactor that is involved in various biological processes. It was first discovered in 1979 as a growth factor for bacteria, but its importance in human health has only been recognized in recent years. PQQ has been shown to have a wide range of potential benefits, including improved cognitive function, increased energy production, and antioxidant activity.
Mécanisme D'action
The mechanism of action of 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is thought to involve its role as a redox cofactor. 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide can donate and accept electrons, which allows it to act as an electron carrier in various biological processes. 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide has also been shown to activate certain signaling pathways in cells, which may contribute to its beneficial effects.
Biochemical and Physiological Effects:
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide has a number of biochemical and physiological effects that contribute to its potential health benefits. These include:
- Increased energy production: 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide enhances the activity of enzymes involved in cellular respiration, which can lead to increased energy production.
- Improved cognitive function: 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide promotes the growth of new mitochondria in brain cells, which can improve cognitive function.
- Antioxidant activity: 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide has antioxidant activity, which may help to protect cells from damage caused by free radicals.
- Neuroprotective effects: 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide has been shown to protect neurons from damage caused by oxidative stress and other factors.
- Anti-inflammatory effects: 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide has been shown to reduce inflammation in various tissues, which may contribute to its health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is its versatility. 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide can be used in a variety of assays and experimental systems, which makes it a useful tool for researchers studying various biological processes. Additionally, 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide is relatively stable and easy to work with, which makes it a convenient reagent for many experiments.
One limitation of using 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is its cost. 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide is a relatively expensive reagent, which may limit its use in some experiments. Additionally, 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide can be difficult to synthesize, which may limit its availability for researchers who do not have access to specialized equipment or expertise.
Orientations Futures
There are many potential future directions for research on 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide. Some possible areas of focus include:
- Further studies of 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide's effects on cognitive function and brain health
- Investigation of 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's
- Studies of 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide's effects on mitochondrial function and energy metabolism
- Investigation of 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide's potential as an antioxidant and anti-inflammatory agent
- Development of new methods for synthesizing 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide that are more cost-effective and scalable
Overall, 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide is a promising compound with a wide range of potential health benefits. Further research is needed to fully understand its mechanisms of action and to explore its potential applications in various areas of medicine and biology.
Méthodes De Synthèse
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide can be synthesized in the laboratory using a variety of methods. One common approach involves the reaction of 2,3-diamino-5-methylpyrazine with 4-phenoxybenzaldehyde in the presence of a catalyst such as palladium on carbon. This reaction produces the intermediate 2,3-bis(4-phenoxybenzylamino)-5-methylpyrazine, which can then be oxidized to 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide using a mild oxidizing agent such as sodium hypochlorite.
Applications De Recherche Scientifique
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide can improve cognitive function by promoting the growth of new mitochondria in brain cells. 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide has also been shown to increase energy production by enhancing the activity of enzymes involved in cellular respiration. Additionally, 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide has antioxidant activity, which may help to protect cells from damage caused by free radicals.
Propriétés
IUPAC Name |
1-hydroxy-4-oxido-3-(4-phenoxyphenyl)quinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-20-19(21(24)17-8-4-5-9-18(17)22(20)25)14-10-12-16(13-11-14)26-15-6-2-1-3-7-15/h1-13,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEOQOJRQWNLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=[N+](C4=CC=CC=C4N(C3=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)

![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)

![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)



![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)